

Pimozide: A Repurposed Antipsychotic with Promising Anti-Cancer Efficacy

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Compound of Interest

Compound Name: Pimozide

Cat. No.: B1677891

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A growing body of preclinical evidence suggests that **Pimozide**, an FDA-approved antipsychotic medication, exhibits potent anti-cancer properties across a range of malignancies. This comparison guide synthesizes key findings on the efficacy of **Pimozide**, detailing its mechanisms of action, comparing its performance against other agents, and providing insights into the experimental protocols used to validate these findings. This objective analysis is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies in oncology.

Pimozide's journey from a dopamine D2 receptor antagonist for psychiatric disorders to a candidate for cancer therapy is underpinned by its ability to modulate critical signaling pathways implicated in tumor growth, proliferation, and metastasis.^{[1][2][3]} Studies have demonstrated its effectiveness in various cancers, including breast, colorectal, brain, prostate, and osteosarcoma.^{[4][5][6][7][8][9]} The primary mechanisms of its anti-neoplastic activity involve the inhibition of key signaling cascades such as STAT3 and Wnt/ β -catenin, induction of apoptosis and autophagy, and suppression of cancer cell migration.^{[4][5][6][10][11][12]}

Comparative Efficacy of Pimozide

Pimozide has been shown to inhibit cancer cell proliferation in a dose- and time-dependent manner.^{[5][8]} The following tables summarize its in vitro efficacy, denoted by IC₅₀ values, across various cancer cell lines and provide a glimpse into its in vivo anti-tumor effects.

In Vitro Cytotoxicity: IC₅₀ Values

Cancer Type	Cell Line	IC50 (μM)	Duration (hours)	Reference
Brain Cancer	U-87MG	12 - 16	48	[6] [13]
Brain Cancer	Daoy	12 - 16	48	[6] [13]
Brain Cancer	GBM 28	12 - 16	48	[6] [13]
Brain Cancer	U-251MG	12 - 16	48	[6] [13]
Breast Cancer	MCF-7	4	24	[2] [9]
Breast Cancer	MDA-MB-231	8	24	[2] [9]

In Vivo Tumor Growth Inhibition

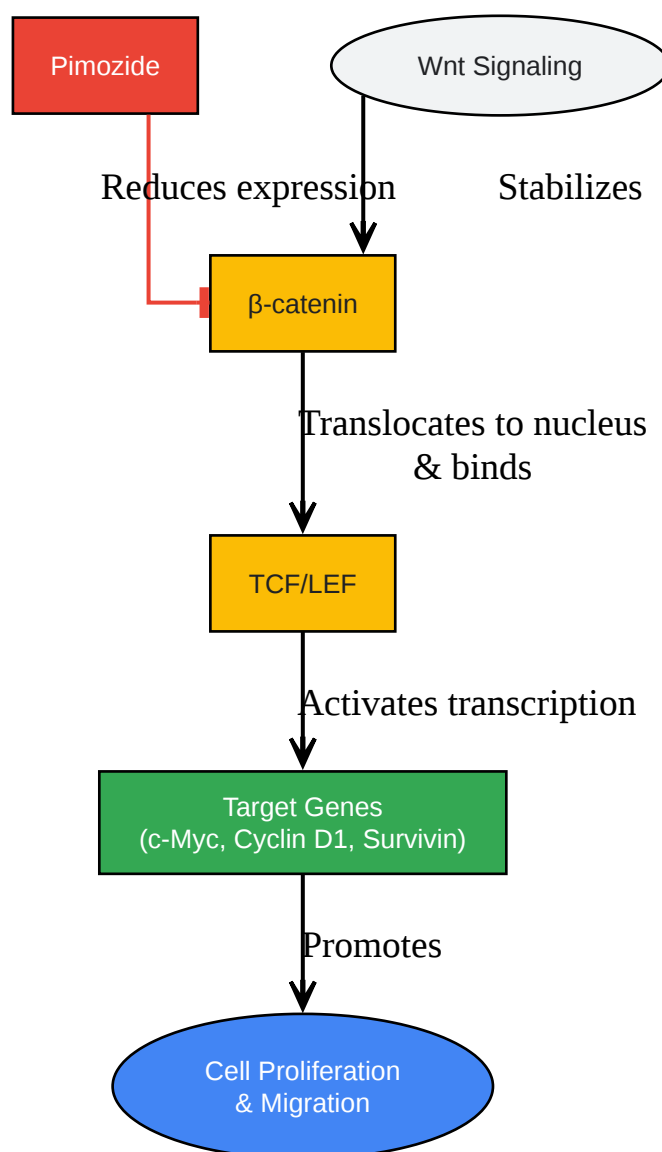
Cancer Model	Treatment	Outcome	Reference
Brain Cancer (U-87MG intracranial xenograft)	25 mg/kg Pimozide (oral administration)	45% suppression of tumor growth	[6] [10] [13]
Colorectal Cancer (HCT116 & SW480 xenografts)	25 mg/kg/day Pimozide (oral gavage)	Significant inhibition of tumor growth	[4]
Breast Cancer (MDA-MB-231 xenograft)	Not specified	Potent in vivo antitumor activity	[8] [14]
Pancreatic Cancer (AsPC-1 lung metastasis model)	Not specified	62.8% inhibition of metastatic colony formation in the lung	[15]

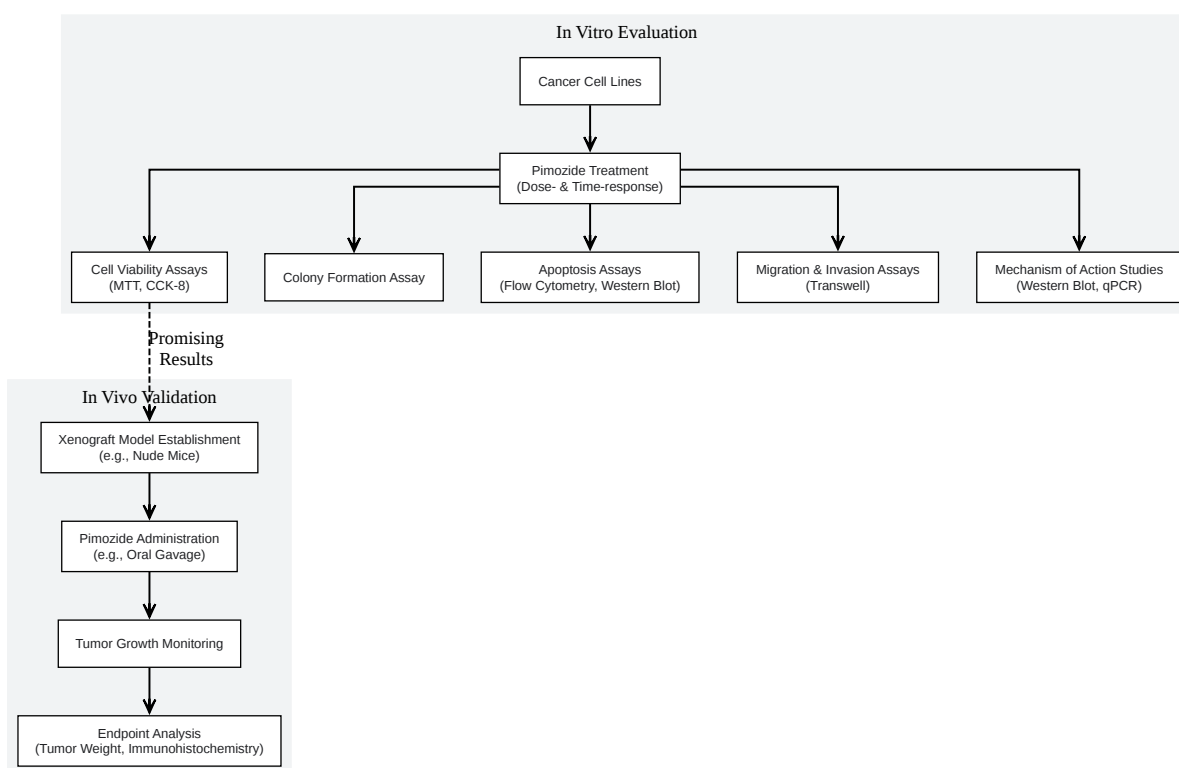
Key Mechanisms of Action

Pimozide exerts its anti-cancer effects through multiple pathways, making it a promising multi-targeted agent.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial mediator of tumor cell proliferation, survival, and angiogenesis. **Pimozide** has been identified as a STAT3 inhibitor.[5] [7] It suppresses the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation.[5][6] This inhibition leads to the downregulation of downstream anti-apoptotic proteins like c-Myc, Mcl-1, and Bcl-2, ultimately inducing apoptosis in cancer cells.[6] In osteosarcoma, **Pimozide**'s STAT3 inhibition also leads to the suppression of catalase expression, resulting in increased reactive oxygen species (ROS) generation and subsequent cell death.[7]





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